molecular formula C8H10N2O2 B1282719 Ethyl 3-methylpyridazine-4-carboxylate CAS No. 98832-80-5

Ethyl 3-methylpyridazine-4-carboxylate

Cat. No. B1282719
CAS RN: 98832-80-5
M. Wt: 166.18 g/mol
InChI Key: TVAAFELLTHKOFM-UHFFFAOYSA-N
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Description

Ethyl 3-methylpyridazine-4-carboxylate is a chemical compound that belongs to the class of organic compounds known as pyridazines, which are characterized by a six-membered heterocyclic ring containing two nitrogen atoms. The ethyl group attached to the carboxylate function indicates that it is an ester derivative of the corresponding carboxylic acid.

Synthesis Analysis

The synthesis of related pyridazine derivatives has been reported in several studies. For instance, ethyl 4-[2-(carbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate was synthesized and characterized using various spectroscopic techniques, including NMR and mass spectroscopy . Similarly, ethyl-4-[2-(thiocarbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate was synthesized and its formation was found to be an exothermic and spontaneous reaction at room temperature . These studies provide insights into the synthetic routes that could be adapted for the synthesis of ethyl 3-methylpyridazine-4-carboxylate.

Molecular Structure Analysis

The molecular structure and properties of related compounds have been evaluated using quantum chemical calculations, such as density functional theory (DFT) . These studies include the analysis of vibrational modes, which can indicate the formation of dimers through intermolecular hydrogen bonding, and the calculation of binding energies using topological parameters at bond critical points (BCP) .

Chemical Reactions Analysis

The reactivity of pyridazine derivatives can be studied through various chemical reactions. For example, the synthesis of functionalized pyrido[4,3-b][1,4]oxazine derivatives from related starting materials has been reported . Additionally, the study of tautomeric forms and specific intermolecular interactions in methylated pyridazine derivatives provides insights into the chemical behavior of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridazine derivatives can be influenced by substituents on the ring. For instance, the lipophilicity and intermolecular interactions of methylated pyridazine carboxylic acids have been studied, showing that methylation increases lipophilicity and affects the formation of hydrogen bonds . The antimicrobial activity of methyl-2-aminopyridine-4-carboxylate derivatives has also been evaluated, with some compounds showing significant activity .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Ethyl 3-methylpyridazine-4-carboxylate is prominently used in the synthesis of diverse heterocyclic compounds. For instance, it's utilized in synthesizing naphthyridines, where ethyl 4-substituted 2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylates are formed via a one-step reaction from related pyridine dicarboxylates (Balogh, Hermecz, Simon, & Pusztay, 2009).

Antimicrobial Agent Synthesis

It's also a key ingredient in creating antimicrobial agents. The synthesis of ethyl 6-(8-hydroxyquinolin-5-yl)-3-methylpyridazin-4-carboxylate, which leads to the formation of various heterocyclic moieties like oxadiazoles and triazoles, demonstrates significant antimicrobial properties against a range of bacteria and fungi (Abdel-Mohsen, 2014).

Novel Compound Synthesis

The synthesis of novel compounds, such as ethyl 4-(aziridin-1-yl)-5-methylpyrrolo[1,2-f][1,2,4]triazine-6-carboxylate, is another application. This compound is synthesized from ethyl 3-methyl-2-cyanopyrrole-4-carboxylate through multiple reaction steps, showcasing the versatility of ethyl 3-methylpyridazine-4-carboxylate in complex chemical syntheses (Lil, 2015).

Medicinal Chemistry Scaffolds

In medicinal chemistry, it's used to create new scaffolds, such as 7-aryl-7,8-dihydropyrido[4,3-c]pyridazin-5(6H)-ones, through a Mannich-type reaction followed by intramolecular ring closure. This opens up new possibilities for developing medicinal compounds (Muylaert, Mangelinckx, Jatczak, De Coen, Hecke, & Stevens, 2014).

Safety And Hazards

Ethyl 3-methylpyridazine-4-carboxylate is labeled with the signal word “Warning” according to safety information . The compound has hazard statements H302, H315, H319, and H335 . Precautionary statements include P261, P305, P338, and P351 .

properties

IUPAC Name

ethyl 3-methylpyridazine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-3-12-8(11)7-4-5-9-10-6(7)2/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVAAFELLTHKOFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=NC=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00540653
Record name Ethyl 3-methylpyridazine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00540653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-methylpyridazine-4-carboxylate

CAS RN

98832-80-5
Record name 4-Pyridazinecarboxylic acid, 3-methyl-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98832-80-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-methylpyridazine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00540653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
K Muylaert, S Mangelinckx, M Jatczak, L De Coen… - Arkivoc, 2014 - biblio.ugent.be
… -7,8-dihydropyrido[4,3-c]pyridazin-5(6H)-ones is described including a one-step Mannich-type reaction followed by intramolecular ring closure of ethyl 3-methylpyridazine-4-carboxylate …
Number of citations: 2 biblio.ugent.be
K Högenauer, L Arista, N Schmiedeberg… - Journal of Medicinal …, 2014 - ACS Publications
… a heptane/EtOAc gradient to give ethyl 3-methylpyridazine-4-carboxylate (1.0 g, 6.04 mmol, 28… A solution of of ethyl 3-methylpyridazine-4-carboxylate (704 mg, 4.23 mmol) in THF (2 mL) …
Number of citations: 79 pubs.acs.org

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